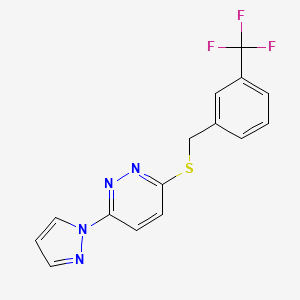

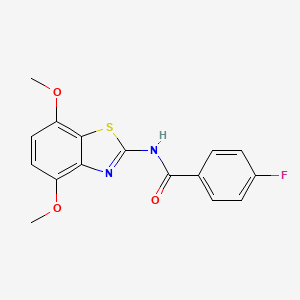

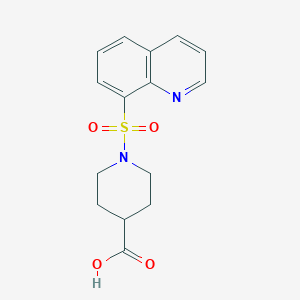

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C16H13FN2O3S and its molecular weight is 332.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated the potent and selective antitumor properties of benzothiazole derivatives, including N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide analogs. These compounds exhibit significant inhibitory activity against various cancer cell lines, including lung, colon, and breast cancer cells, through mechanisms that do not solely rely on the induction of cytochrome P450 1A1 expression for antitumor activity (Mortimer et al., 2006). Synthesis and evaluation of these compounds have led to insights into structure-activity relationships, emphasizing the importance of specific substitutions on the benzothiazole ring for their antiproliferative activity.

Imaging Applications

Benzothiazole derivatives are also explored for their potential in imaging applications, particularly in positron emission tomography (PET) for tumor proliferation and cerebral β-amyloid plaques in Alzheimer's disease. Fluorinated benzothiazole analogs have been developed as PET probes, showing promise for imaging sigma-2 receptors in solid tumors (Tu et al., 2007) and β-amyloid plaques (Cui et al., 2012). These findings indicate the versatility of benzothiazole derivatives in contributing to the diagnosis and management of cancer and neurological disorders.

Antimicrobial Activity

Beyond oncological applications, certain benzothiazole derivatives have demonstrated antimicrobial properties, suggesting potential use in treating infections. Fluorinated sulphonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity, revealing a broad spectrum of biodynamic properties and the potential for developing potent antimicrobial agents (Jagtap et al., 2010).

Drug Delivery Enhancement

The solubility and delivery of benzothiazole derivatives have been addressed through novel formulations, such as the use of apoferritin (AFt) protein cages. This approach aims to improve the water solubility and bioavailability of compounds like GW 610 (a benzothiazole derivative) for anticancer applications, addressing a critical challenge in their clinical development (Breen et al., 2019).

Propriétés

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-11-7-8-12(22-2)14-13(11)18-16(23-14)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEILDJVORSGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide](/img/structure/B2868509.png)

![lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-8-carboxylate](/img/structure/B2868513.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2868514.png)

![4-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2868515.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)